REACTION_CXSMILES
|
[CH3:1][N+:2]([CH2:5][CH2:6][OH:7])([CH3:4])[CH3:3].[CH:8]1[CH:13]=[C:12]([C:14]([OH:16])=[O:15])[C:11]([OH:17])=[CH:10][CH:9]=1.C1C=C(C(O)=O)C([O-])=CC=1.[Mg+2].C([O-])(=O)C1C(=CC=CC=1)O.C([O-])(=O)C1C(=CC=CC=1)O.C([O-])(=O)C1C(=CC=CC=1)O.[Mg+2].OCC[N+](C)(C)C>O>[OH:7][CH2:6][CH2:5][N+:2]([CH3:4])([CH3:3])[CH3:1].[C:14]([O-:16])(=[O:15])[C:12]1[C:11](=[CH:10][CH:9]=[CH:8][CH:13]=1)[OH:17] |f:0.1.2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC[N+](C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |